molecular formula C30H14D18Cl3NO B1139377 Lumefantrine D18 CAS No. 1185240-53-2

Lumefantrine D18

Cat. No. B1139377
CAS RN: 1185240-53-2
M. Wt: 547.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine D18 is a chemical compound used in the treatment of malaria. It is a white to pale yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and ethyl acetate .


Synthesis Analysis

The synthesis of Lumefantrine involves a process for high purity lumefantrine. Lumefantrine is a dichlorobenzylidine derivative effective for the treatment of various types of malaria .


Molecular Structure Analysis

The solid-state analysis of Lumefantrine was carried out by single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), DSC, TG-DTG, and ATR-IR. The structure is stabilized via inter- as well as intra-C-H…Cl interactions, intra hydrogen bonding O-H… . N interactions and C-H… . O weak interactions .


Chemical Reactions Analysis

Amorphous solid dispersions (ASDs) of lumefantrine, which has low aqueous solubility, have been shown to improve bioavailability relative to crystalline formulations. The crystallization tendency and release properties of a variety of lumefantrine ASD granules were evaluated .


Physical And Chemical Properties Analysis

Lumefantrine D18 has a molecular weight of 547.0 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 10 . Lumefantrine is highly lipophilic, weakly basic and readily dissolves in non-polar and/or aprotic organic solvents .

Scientific Research Applications

Malaria Treatment

Lumefantrine-d18, also known as Lumefantrine D18, is widely used in the treatment of malaria. It is a component of the artemether-lumefantrine combination therapy, which is the first-line treatment for uncomplicated Plasmodium falciparum malaria in many countries . The therapy has been instrumental in reducing global malaria morbidity and mortality over the last decade .

Drug Efficacy Monitoring

Lumefantrine-d18 is used in monitoring the therapeutic efficacy of malaria treatments. For instance, an in vivo study was carried out in Niger to evaluate clinical and parasitological responses to artemether-lumefantrine, as well as the molecular resistance to the drug .

Drug Resistance Studies

Research involving Lumefantrine-d18 also includes studies on drug resistance. The compound is used in combination with artemether to prevent the development of resistance by the malaria parasite. The dual-drug approach hinders the parasite’s ability to develop resistance against both drugs .

Pharmacological Studies

Lumefantrine-d18 is significant in pharmacology due to its anti-malarial effect. Its structural and spectroscopic properties, such as bond lengths, bond angles, FT-IR and NMR spectra, have been studied using computational chemistry .

Molecular Structure Analysis

The compound has been the subject of extensive research in molecular structure analysis. Both computational and experimental results have been used to study properties such as HOMO-LUMO boundary orbitals and the electrostatic potential map .

Drug Tolerability Studies

Lumefantrine-d18 is also used in studies assessing the tolerability of anti-malarial drugs. For instance, the artemether-lumefantrine combination has been found to be well-tolerated in the treatment of uncomplicated malaria .

Safety and Hazards

Lumefantrine D18 may be harmful if absorbed through the skin or if swallowed. It may cause skin and eye irritation .

Future Directions

Lumefantrine, an antimalarial drug, has been found to reverse radiation and temozolomide resistance in glioblastoma. This suggests potential new uses for this drug .

Mechanism of Action

Target of Action

Lumefantrine-d18, a deuterium-labeled derivative of Lumefantrine, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .

Biochemical Pathways

Lumefantrine-d18 interferes with the biochemical pathway of hemozoin formation, a toxic substance produced by the malaria parasite . Hemozoin is essential for the survival of the parasite, and the inhibition of its formation leads to the death of the parasite .

Pharmacokinetics

Lumefantrine-d18 exhibits a two-compartment open model with first-order absorption . Age, in addition to weight, is a determinant of Lumefantrine exposure . Lumefantrine is eliminated very slowly with a terminal half-life of 2–3 days . The absolute oral bioavailability of Lumefantrine across tested doses ranged between 4.97% and 11.98% .

Result of Action

The action of Lumefantrine-d18 results in the death of the malaria parasite, leading to the resolution of malaria symptoms . It is effective in treating acute uncomplicated malaria caused by Plasmodium falciparum .

Action Environment

Environmental factors such as age and genetic variations can influence the action, efficacy, and stability of Lumefantrine-d18 . For instance, pharmacogenetic variations affecting Lumefantrine metabolism can significantly influence the overall antimalarial activity, leading to variable therapeutic efficacy .

properties

IUPAC Name

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-OASVJRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lumefantrine-d18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.